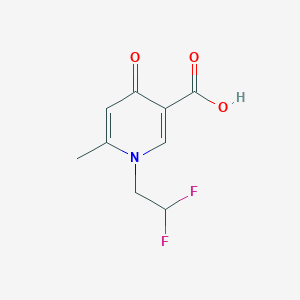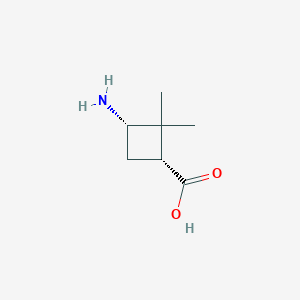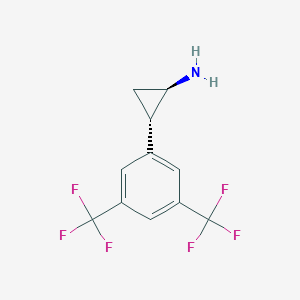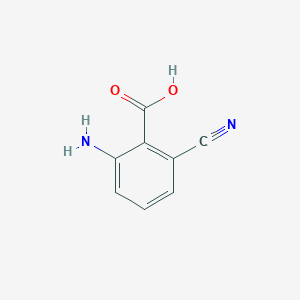![molecular formula C40H56F2S6Sn2 B13014381 [4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13014381.png)
[4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is a complex organometallic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno2,3-fbenzothiol core with multiple functional groups, including ethylhexylsulfanyl, fluorothiophenyl, and trimethylstannyl groups, which contribute to its distinctive chemical behavior.
Preparation Methods
The synthesis of [4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane involves several steps, typically starting with the preparation of the thieno2,3-fbenzothiol core. This core is then functionalized with ethylhexylsulfanyl and fluorothiophenyl groups through a series of substitution reactions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The fluorothiophenyl groups can be reduced under specific conditions, often using reducing agents like lithium aluminum hydride.
Substitution: The trimethylstannyl groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like halogens or organolithium compounds.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
[4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of advanced materials, including polymers and copolymers with unique electronic properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to applications in drug discovery and development.
Medicine: Its potential bioactivity is being explored for therapeutic applications, including as a precursor for designing new pharmaceuticals.
Mechanism of Action
The mechanism by which [4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane exerts its effects involves interactions with molecular targets and pathways. The ethylhexylsulfanyl and fluorothiophenyl groups contribute to its electronic properties, influencing its behavior in chemical reactions and interactions with other molecules. The trimethylstannyl groups play a role in facilitating substitution reactions, making the compound a versatile intermediate in synthetic chemistry .
Comparison with Similar Compounds
Compared to other similar compounds, [4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane stands out due to its unique combination of functional groups. Similar compounds include:
4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]benzo[1,2-b4,5-b’]dithiophene: Lacks the fluorothiophenyl and trimethylstannyl groups, resulting in different electronic properties.
Poly[4,8-bis[5-(2-ethylhexyl)-4-fluoro-2-thienyl]benzo[1,2-b4,5-b’]dithiophene-2,6-diyl]: A polymeric form with similar functional groups but different structural and electronic characteristics.
These comparisons highlight the uniqueness of [4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno2,3-f
Properties
Molecular Formula |
C40H56F2S6Sn2 |
|---|---|
Molecular Weight |
1004.7 g/mol |
IUPAC Name |
[4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C34H38F2S6.6CH3.2Sn/c1-5-9-11-21(7-3)19-39-33-25(35)17-27(41-33)29-23-13-15-38-32(23)30(24-14-16-37-31(24)29)28-18-26(36)34(42-28)40-20-22(8-4)12-10-6-2;;;;;;;;/h13-14,17-18,21-22H,5-12,19-20H2,1-4H3;6*1H3;; |
InChI Key |
CLUBFOILHKORKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CSC1=C(C=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)SCC(CC)CCCC)F)[Sn](C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


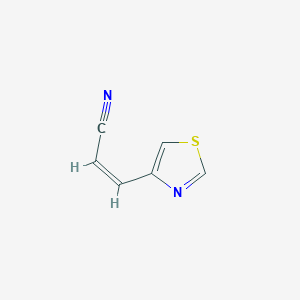
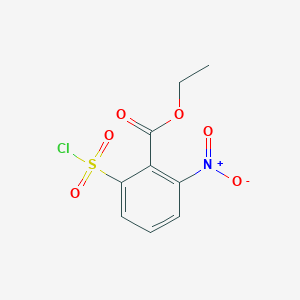
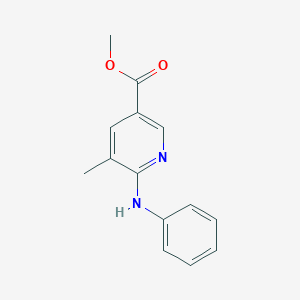


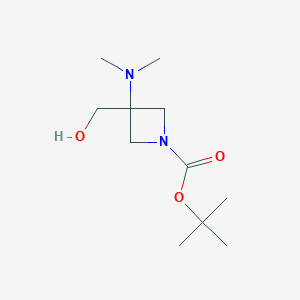
![tert-Butyl1-cyano-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13014352.png)



